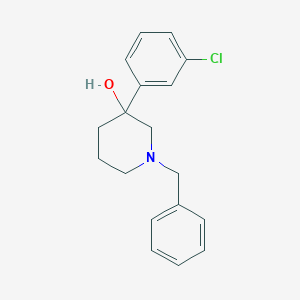

1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

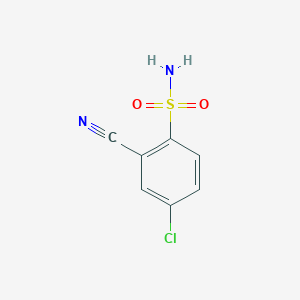

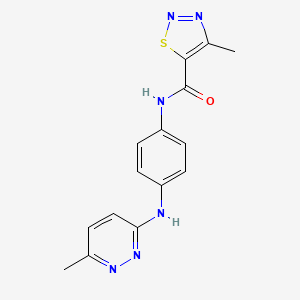

The compound’s molecular structure consists of a piperidine ring with a benzyl group and a chlorophenyl group attached. The chlorine atom is positioned ortho to the hydroxyl group on the phenyl ring. The benzyl group enhances lipophilicity, which can impact its pharmacological properties .

Chemical Reactions Analysis

Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

Compounds structurally related to 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, a study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated promising cytotoxic activities against human cancer cell lines, including MDA-MB-231, A549, and MIA PaCa-2, highlighting the potential for developing anti-cancer agents from similar structures (El Gaafary et al., 2021).

Modification of Nociception and Morphine Tolerance

Selective opiate receptor-like orphan receptor antagonists, sharing functional groups with this compound, have been explored for their ability to modify nociception and morphine tolerance. This suggests potential applications in developing novel pain management therapies (Zaratin et al., 2004).

Antimicrobial Activity

The synthesis of piperidine derivatives and their evaluation for antimicrobial activity against pathogens indicate potential applications in addressing infectious diseases. A study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant antimicrobial activities, showcasing the therapeutic prospects of such compounds (Vinaya et al., 2009).

Antimicrobial and Docking Studies

Research on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a compound synthesized through a process involving ethanolic piperidine solution, showed favorable antimicrobial activities. Molecular docking analysis conducted on this molecule indicated its potential for targeting specific proteins, suggesting applications in drug design and discovery (Okasha et al., 2022).

Mécanisme D'action

1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol is a potent and highly selective dopamine reuptake inhibitor . It has been used in experimental psychiatric and neurological research. Its precise mechanism of action involves modulating dopamine neurotransmission by inhibiting dopamine reuptake transporters.

Propriétés

IUPAC Name |

1-benzyl-3-(3-chlorophenyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO/c19-17-9-4-8-16(12-17)18(21)10-5-11-20(14-18)13-15-6-2-1-3-7-15/h1-4,6-9,12,21H,5,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCSHTQTBMBQCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(C3=CC(=CC=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2658405.png)

![2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2658408.png)

![N-{1-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2658413.png)

![Ethyl ({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2658414.png)

![5-Bromo-2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2658415.png)

![4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2658416.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2658422.png)